
2-Butoxy-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxy-2-methylpropan-1-ol is an organic compound with the molecular formula C7H16O2. It is a colorless liquid that is used in various industrial applications due to its solvent properties. This compound is part of the alcohol family and is known for its ability to dissolve both polar and non-polar substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butoxy-2-methylpropan-1-ol can be synthesized through the reaction of 2-methylpropan-1-ol with butyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, this compound is produced through the hydroformylation of propylene to form butyraldehyde, which is then hydrogenated to produce the alcohol. This process is catalyzed by cobalt or rhodium complexes .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butoxy-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine dioxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Alkyl halides and strong bases like sodium hydroxide are used for substitution reactions.
Major Products
Oxidation: Butoxyacetic acid or butoxyacetaldehyde.
Reduction: Butane.
Substitution: Butoxyethyl ethers or esters.
Wissenschaftliche Forschungsanwendungen
2-Butoxy-2-methylpropan-1-ol is used in various scientific research applications, including:
Chemistry: As a solvent in organic synthesis and analytical chemistry.
Biology: In the preparation of biological samples for analysis.
Medicine: As a solvent in pharmaceutical formulations.
Industry: In the production of coatings, inks, and cleaning agents.
Wirkmechanismus
The mechanism of action of 2-Butoxy-2-methylpropan-1-ol involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. It acts as a solvent by disrupting the intermolecular forces between solute molecules, thereby increasing their solubility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isobutanol (2-Methylpropan-1-ol): Similar in structure but lacks the butoxy group.
1-Butanol: Has a similar carbon chain length but differs in the position of the hydroxyl group.
tert-Butyl alcohol: Similar in molecular weight but has a different structure and properties.
Uniqueness
2-Butoxy-2-methylpropan-1-ol is unique due to its butoxy group, which enhances its solvent properties and makes it more effective in dissolving a wide range of substances compared to its similar compounds.
Eigenschaften
CAS-Nummer |
85204-24-6 |
|---|---|
Molekularformel |
C8H18O2 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
2-butoxy-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H18O2/c1-4-5-6-10-8(2,3)7-9/h9H,4-7H2,1-3H3 |
InChI-Schlüssel |
WXMNHSVLQBEKCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C)(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



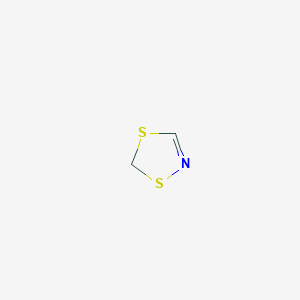
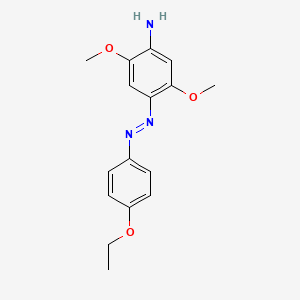
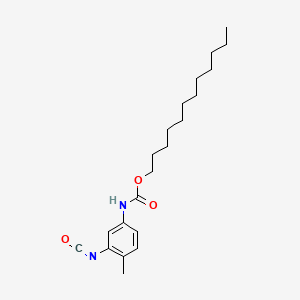
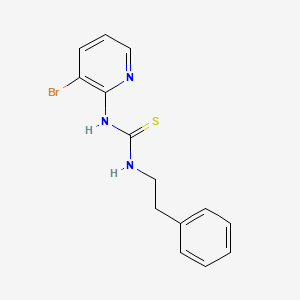

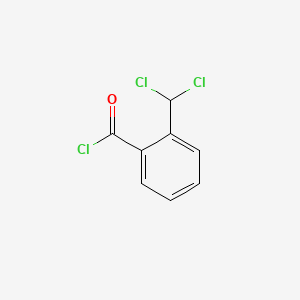
![[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate](/img/structure/B12660635.png)
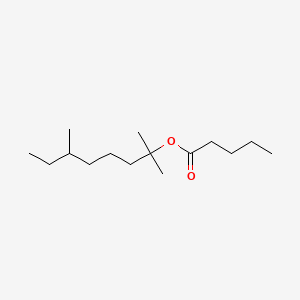
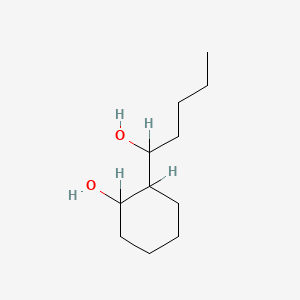


![5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine](/img/structure/B12660673.png)

